molecular formula C18H21NO2 B5641226 N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5641226
M. Wt: 283.4 g/mol
InChI Key: YHWZARMWSIYOKF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a methyl group at the para position and an acetamide group attached to a phenoxy group, which is further substituted with three methyl groups at the 2, 3, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Formation of 2-(2,3,6-trimethylphenoxy)acetic acid: This can be achieved by reacting 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to acyl chloride: The resulting 2-(2,3,6-trimethylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation reaction: The acyl chloride is then reacted with 4-methylaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide or alkoxide ions are commonly employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl and phenoxy derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-phenoxyacetamide: Lacks the additional methyl groups on the phenoxy ring.

    N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: Contains a chlorine substituent instead of a methyl group on the phenyl ring.

    N-(4-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Methyl groups are located at different positions on the phenoxy ring.

Uniqueness

N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific arrangement of methyl groups on the phenoxy ring, which can influence its chemical reactivity, biological activity, and physical properties. This unique structure may result in distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-5-9-16(10-6-12)19-17(20)11-21-18-14(3)8-7-13(2)15(18)4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWZARMWSIYOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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